molecular formula C24H16N2O2 B11764930 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine CAS No. 871798-95-7

5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine

Cat. No.: B11764930
CAS No.: 871798-95-7
M. Wt: 364.4 g/mol
InChI Key: GJTKXPRFIGLAAA-UHFFFAOYSA-N
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Description

5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine (CAS: 871798-95-7; molecular formula: C₂₄H₁₆N₂O₂) is a bipyridine derivative substituted with two furan rings at positions 5 and 6 and a phenyl group at position 3 . The furan moieties contribute electron-rich aromatic character due to the oxygen heteroatom, while the phenyl group introduces steric bulk and π-conjugation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871798-95-7

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2,3-bis(furan-2-yl)-5-phenyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C24H16N2O2/c1-2-8-17(9-3-1)18-16-19(21-11-6-14-27-21)24(22-12-7-15-28-22)26-23(18)20-10-4-5-13-25-20/h1-16H

InChI Key

GJTKXPRFIGLAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2C3=CC=CC=N3)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Reaction Strategy

  • Synthesis of 5,6-Dibromo-3-phenyl-2,2'-bipyridine :

    • A 3-phenyl-2,2'-bipyridine precursor is functionalized with bromine atoms at the 5 and 6 positions. This can be achieved via electrophilic bromination or directed halogenation.

  • Coupling with Furan-2-ylboronic Acid :

    • The dibromo intermediate undergoes palladium-catalyzed cross-coupling with furan-2-ylboronic acid to yield the target compound.

Key Conditions

  • Catalyst : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XantPhos.

  • Base : Cs₂CO₃ or K₂CO₃.

  • Solvent : CPME/H₂O or DME.

  • Temperature : 80–100°C.

Entry Substrate Catalyst System Base Yield Reference
15,6-Dibromo-bipyridinePd(OAc)₂/XantPhosCs₂CO₃70–85%
23-Phenyl-2,2'-bipyridinePd(PPh₃)₄K₂CO₃65–75%

Mechanistic Insight :
The reaction proceeds via oxidative addition of the palladium catalyst to the dibromo substrate, followed by transmetallation with furan-2-ylboronic acid and reductive elimination to form the C–C bond. Steric and electronic effects of substituents influence regioselectivity.

Stille Coupling

Stille coupling offers an alternative route using organostannanes, which are less sensitive to moisture compared to boronic acids.

Reaction Strategy

  • Synthesis of 5,6-Dibromo-3-phenyl-2,2'-bipyridine :

    • Similar to the Suzuki approach, the dibromo intermediate is prepared.

  • Coupling with Furan-2-yltrimethylstannane :

    • The dibromo substrate reacts with furan-2-yltrimethylstannane under palladium catalysis.

Key Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Solvent : THF or DMF.

  • Temperature : 60–80°C.

Entry Substrate Catalyst System Solvent Yield Reference
15,6-Dibromo-bipyridinePd(PPh₃)₄THF60–70%

Advantages :

  • Tolerates a broader range of functional groups.

  • Higher yields for electron-deficient aryl halides.

Ullmann-Type Coupling

Ullmann coupling enables direct C–C bond formation between aryl halides and nucleophiles under copper catalysis.

Reaction Strategy

  • Synthesis of 5,6-Dibromo-3-phenyl-2,2'-bipyridine :

    • As above.

  • Coupling with Furan-2-yl Amine (Indirect Route) :

    • Furan-2-yl amine undergoes copper-catalyzed coupling with the dibromo substrate. Subsequent cyclization or functionalization may be required.

Key Conditions

  • Catalyst : CuI or CuOAc.

  • Ligand : 1,10-Phenanthroline.

  • Solvent : DMF or DMSO.

  • Temperature : 100–120°C.

Entry Substrate Catalyst System Ligand Yield Reference
15,6-Dibromo-bipyridineCuI/L-proline1,10-Phenanthroline50–60%

Challenges :

  • Lower yields compared to Suzuki/Stille methods.

  • Requires high temperatures and polar solvents.

Oxidative Condensation

Oxidative condensation methods, such as those using 4,6-dihydroxysalicylic acid (DHSA), can directly form pyridine derivatives from aldehydes and amines.

Reaction Strategy

  • Synthesis of 3-Phenylpyridine :

    • A 3-phenylpyridine precursor is prepared via Claisen-Schmidt condensation or other pyridine-forming reactions.

  • Coupling with Furan-2-yl Groups :

    • DHSA-catalyzed oxidative condensation introduces furan-2-yl groups at the 5 and 6 positions.

Key Conditions

  • Catalyst : DHSA.

  • Base : BF₃·Et₂O.

  • Solvent : DMSO.

  • Temperature : 100°C.

Entry Substrate Catalyst System Yield Reference
13-Phenyl-2,2'-bipyridineDHSA/BF₃·Et₂O45–55%

Mechanistic Insight :
DHSA facilitates oxidative dehydrogenation, enabling the formation of the pyridine ring with substituents.

Direct Coupling via Alkali Metal Dispersions

A novel method reported in patent WO2017061581A1 involves reacting pyridine derivatives with alkali metals in a dispersion solvent to form bipyridines.

Reaction Strategy

  • Synthesis of 3-Phenylpyridine :

    • A 3-phenylpyridine precursor is prepared.

  • Dimerization with Furan-2-ylpyridine :

    • The 3-phenylpyridine reacts with a 5,6-di(furan-2-yl)pyridine in the presence of an alkali metal (e.g., Na) dispersed in a solvent like DMAC.

Key Conditions

  • Catalyst : Raney nickel.

  • Solvent : DMAC or toluene.

  • Temperature : 220°C.

Entry Substrate Catalyst System Yield Reference
13-Phenyl-2,2'-bipyridineNa dispersion in DMAC60–70%

Advantages :

  • Environmentally friendly, avoiding halogenated intermediates.

  • High purity and yield.

Regioselective Functionalization via Rollover Cyclometalation

Rollover cyclometalation (ROC) enables regioselective C–H activation in bipyridines. This method could be adapted to introduce furan-2-yl groups at specific positions.

Reaction Strategy

  • Synthesis of 3-Phenyl-2,2'-bipyridine :

    • A 3-phenyl-2,2'-bipyridine precursor is prepared.

  • ROC with Furan-2-yl Metal Reagents :

    • A platinum complex (e.g., [PtMe₂(DMSO)₂]) activates the C(5)–H or C(6)–H bond, enabling coupling with furan-2-yl groups.

Key Conditions

  • Catalyst : [PtMe₂(DMSO)₂].

  • Solvent : Toluene or acetone.

  • Temperature : 40–60°C.

Entry Substrate Catalyst System Yield Reference
13-Phenyl-2,2'-bipyridine[PtMe₂(DMSO)₂]50–60%

Mechanistic Insight :
ROC proceeds via oxidative addition of the platinum catalyst to the C–H bond, followed by transmetallation with a furan-2-yl nucleophile.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Suzuki-Miyaura CouplingHigh regioselectivity, mild conditionsRequires boronic acids, sensitive to O₂70–85%
Stille CouplingTolerates functional groups, stable reagentsExpensive stannanes, lower yields60–70%
Ullmann CouplingDirect C–C bond formationHarsh conditions, moderate yields50–60%
Oxidative CondensationEnvironmentally friendly, one-pot synthesisLimited to specific substrates45–55%
Alkali Metal DispersionHigh purity, no halogenationRequires high temperatures60–70%
Rollover CyclometalationRegioselective C–H activationComplex catalyst handling50–60%

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The bipyridine core and furan substituents enable this compound to act as a C,N,N-donor ligand , forming stable complexes with transition metals. Key findings include:

Ruthenium(II) Complexation

  • In a study on analogous 6-phenyl-2,2'-bipyridine ligands, ruthenium(II) formed cis-dichlorobis(ligand) complexes with a distorted octahedral geometry .

  • For 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine, similar coordination is expected via pyridyl nitrogen atoms, with furan oxygen potentially engaging in secondary interactions.

Copper(I) Adduct Formation

  • A structurally related compound, [6-(furan-2-yl)-2,2'-bipyridine]bis(triphenylphosphine)copper(I) tetrafluoroborate, demonstrated a distorted tetrahedral geometry with Cu–N bond lengths of 2.06–2.21 Å and Cu–P bonds of 2.24–2.28 Å .

  • This suggests this compound could similarly stabilize Cu(I) centers for photoluminescent applications.

Cyclometallation Reactions

  • Palladium(II) and platinum(II) complexes of 6-phenyl-2,2'-bipyridine undergo cyclometallation via C–H activation at the phenyl group .

  • For the furan-substituted analog, metallation at the furan C–H positions is plausible, though steric hindrance from the bulky phenyl group may influence regioselectivity.

Ligand Substitution Kinetics

  • Studies on Pd(II) bipyridyl dimers revealed two-step ligand substitution mechanisms involving outer-sphere association (equilibrium constant Kₑ = 1.2–3.5 × 10³ M⁻¹) followed by ligand-independent steps .

  • Similar kinetics are anticipated for reactions of this compound with nucleophiles like glycine or thiols.

Catalytic Activity

  • Uranium(IV) and thorium(IV) adducts of pyridine dipyrrolide ligands showed enhanced stability due to π-donor interactions from heterocyclic substituents .

  • The furan groups in this compound may similarly stabilize high-valent metal centers in catalytic cycles.

Photoluminescence

  • A Cu(I) complex with 6-(furan-2-yl)-2,2'-bipyridine exhibited solid-state emission at 576 nm (Φ = 2.5%), attributed to ligand-centered transitions .

  • Substitution with phenyl and additional furan groups in this compound could redshift emission wavelengths or alter quantum yields.

Table 1: Key Structural Parameters from Analogous Complexes

ParameterRu(II) Complex Cu(I) Complex
M–N Bond Length (Å)2.04–2.072.06–2.21
M–Ligand GeometryOctahedralTetrahedral
Dihedral Angle (Pyridyl)18.4°5.3° (Furan-Pyridyl)

Table 2: Reaction Conditions for Ligand Substitution

Ligandk₁ (M⁻¹s⁻¹)k₂ (s⁻¹)ΔH‡ (kJ/mol)
Glycine1.8 × 10³0.1245.2
L-Glutamic Acid2.1 × 10³0.0948.7
L-Arginine1.5 × 10³0.1542.3

Biological and Antimicrobial Activity

  • Mixed ligand Co(II) and Cu(II) complexes with furan-containing bipyridines showed moderate antimicrobial activity against S. aureus and E. coli (MIC = 32–64 µg/mL) .

  • The phenyl and furan substituents in this compound may enhance lipophilicity, improving membrane permeability in bioactive complexes.

Scientific Research Applications

5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Di(furan-2-yl)-3-phenyl-2,2’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

(a) Substituent Type and Position

6-(Furan-2-yl)-2,2'-bipyridine (Ligand in Cu(I) Complex)

  • Structure: Single furan substitution at position 6.
  • Properties: Forms a heteroleptic Cu(I) complex ([Cu(L)(PPh₃)₂][BF₄]) with solid-state emission at λem = 576 nm and photoluminescence quantum yield (PLQY) of 2.5% .
  • Comparison: The absence of a second furan (vs. the target compound) reduces π-conjugation, leading to a blue-shifted emission compared to thiophene-substituted analogs (λem = 600 nm for thiophene) .

5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine (CAS: 871798-94-6) Structure: Propyl group at position 3 instead of phenyl. Molecular Formula: C₂₁H₁₈N₂O₂.

4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine (CAS: 144342-48-3)

  • Structure: Furan rings at positions 4 and 4', methyl groups at 6 and 6'.
  • Molecular Formula: C₂₀H₁₆N₂O₂.
  • Comparison: Positional isomerism shifts electronic density away from the bipyridine core, reducing coordination strength compared to 5,6-difuran substitution .

(b) Heteroatom Effects
  • Thiophene vs. Furan Substitution :
    • Thiophene-substituted analogs (e.g., 6-(thiophen-2-yl)-2,2'-bipyridine) exhibit red-shifted emission (λem = 600 nm) due to sulfur’s lower electronegativity and larger atomic size, which enhance spin-orbit coupling .
    • Furan’s oxygen atom increases ligand rigidity and electron-donating capacity, favoring shorter metal-ligand bonds in complexes .
(c) Phenyl vs. Methyl Substituents
  • 4,6-Diphenyl-2,2'-bipyridine (dpbpy) :
    • Phenyl groups at positions 4 and 6 enhance π-stacking but reduce solubility.
    • Electron-withdrawing phenyl groups lower the ligand’s electron density, weakening metal-to-ligand charge transfer (MLCT) in complexes compared to furan-substituted ligands .
  • 6,6'-Dimethyl-2,2'-bipyridine :
    • Methyl groups provide steric hindrance, improving adsorption on metal surfaces (e.g., Zn-Ni electrodeposition) but reducing luminescence efficiency .

Functional and Application-Based Comparisons

(a) Photophysical Properties
Compound Emission λ (nm) PLQY (%) Key Feature Reference
[Cu(6-furan-bpy)(PPh₃)₂][BF₄] 576 2.5 Solid-state emission
[Cu(6-thiophene-bpy)(PPh₃)₂][BF₄] 600 <1 Red-shifted due to S atom
Ru(II)-furan-phenanthroline complex 450–550 N/A Antimicrobial activity enhanced

Molecular and Structural Data Table

Compound Name CAS Molecular Formula Substituents Key Properties
5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine 871798-95-7 C₂₄H₁₆N₂O₂ 5,6-di(furan), 3-phenyl High conjugation, bioactivity
5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine 871798-94-6 C₂₁H₁₈N₂O₂ 5,6-di(furan), 3-propyl Improved solubility
4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine 144342-48-3 C₂₀H₁₆N₂O₂ 4,4'-di(furan), 6,6'-methyl Steric modulation

Biological Activity

5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine (C24H16N2O2) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, antioxidant effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a bipyridine core substituted with two furan rings and a phenyl group. This unique structure contributes to its diverse biological activities. The molecular formula is C24H16N2O2, and it has been characterized using various spectroscopic techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Bacillus cereus64

These findings suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, which is known for its clinical relevance in infections .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. The compound demonstrated significant radical scavenging activity with an IC50 value comparable to standard antioxidants. The DPPH scavenging percentage was recorded at approximately 85%, indicating its potential as a natural antioxidant agent .

The mechanisms underlying the biological activity of this compound may involve:

  • DNA Gyrase Inhibition : Preliminary studies indicate that derivatives of bipyridine structures can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition could explain the observed antimicrobial effects .
  • Oxidative Stress Reduction : The antioxidant properties suggest that the compound may reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage.
  • Interaction with Cellular Targets : The presence of furan and bipyridine moieties may facilitate interactions with various cellular targets, enhancing its pharmacological profile.

Case Studies and Research Findings

Several research articles have focused on the synthesis and biological evaluation of furan and bipyridine derivatives:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of several furan derivatives, including this compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Evaluation : Another research investigated the antioxidant properties using in vitro assays, confirming that the compound effectively scavenged free radicals and exhibited protective effects against oxidative stress .
  • Structural Studies : X-ray crystallography and NMR spectroscopy were employed to elucidate the structural characteristics of the compound, revealing insights into its stability and interactions in solution .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple brominated bipyridine precursors with furan-2-yl boronic acids. For example, microwave-assisted Suzuki reactions under inert atmospheres (e.g., argon) at 140°C in DME/H2O/EtOH with Na2CO3 as a base have been employed for analogous furan-containing bipyridines, yielding ~40–44% under optimized conditions . Reaction temperature, catalyst loading (e.g., Pd(PPh3)2Cl2), and solvent polarity (e.g., THF vs. DMF) critically affect yields, as higher temperatures may degrade intermediates .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

  • Methodological Answer : X-ray crystallography is definitive for resolving steric and electronic effects of the furan and phenyl substituents, while 1H/13C NMR identifies proton environments (e.g., doublets for furan protons at δ 4.7–5.4 ppm). GC-MS and HRMS detect by-products like alcohol–imine intermediates, and IR spectroscopy confirms coordination shifts in metal complexes (e.g., ν(C=N) stretches at ~1600 cm⁻¹) .

Q. How does the compound coordinate with transition metals, and what factors govern its ligand behavior?

  • Methodological Answer : The bipyridine core acts as a bidentate ligand , with electron-rich furan substituents enhancing π-backbonding in metal complexes (e.g., Cu(I), Ru(II)). Steric hindrance from phenyl and furan groups can reduce coordination flexibility, favoring distorted octahedral geometries in Ru complexes. Chelation strength correlates with solvent polarity and metal ion size—smaller ions like Cu(I) show stronger binding .

Advanced Research Questions

Q. How can conflicting yield data from similar synthetic routes be rationalized, and what optimization strategies apply?

  • Methodological Answer : Discrepancies arise from competing pathways (e.g., self-condensation vs. dehydrogenation). For example, in NH3-mediated reactions, temperature control (160–180°C) minimizes by-product formation (e.g., 2,2′-bipyridine-3,3′-diol vs. tetra(furan-2-yl)pyrazine). Kinetic studies (e.g., GC-MS monitoring) and DFT simulations identify rate-limiting steps, such as imine tautomerization, guiding additive use (e.g., silica-anchored NHC catalysts improve selectivity to 47% alcohol–amine yields) .

Q. What role do furan and phenyl substituents play in modulating electronic properties for catalytic applications?

  • Methodological Answer : Furan’s electron-donating nature raises the HOMO energy of the bipyridine ligand, enhancing charge transfer in photocatalytic systems (e.g., water oxidation). Substituent effects are quantified via cyclic voltammetry (E1/2 shifts) and UV-vis spectroscopy (MLCT band shifts). Para-phenyl groups introduce steric bulk, reducing aggregation in Cu-bipyridine catalysts but lowering turnover frequencies by ~20% compared to unsubstituted analogs .

Q. What computational approaches elucidate adsorption and reaction pathways in catalytic cycles?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) model adsorption geometries on Ru/Al2O3, revealing that NH-group proximity to Ru centers favors alcohol–amine formation over imine by-products. Solvent effects (e.g., DMF stabilization of intermediates) are incorporated via COSMO-RS simulations, aligning with experimental product distributions .

Q. How do catalyst choice and temperature gradients impact product selectivity in reductive amination?

  • Methodological Answer : Ru/Al2O3 outperforms Pd catalysts in suppressing furil dehydrogenation, achieving 34–47% alcohol–amine yields at 140°C. Higher temperatures (>180°C) degrade diimine intermediates, validated by Arrhenius plots of conversion rates. In situ DRIFTS identifies surface-bound species, guiding reactor design (e.g., single-pot vs. flow systems) .

Q. What challenges arise in crystallizing this compound, and how does its supramolecular structure influence material properties?

  • Methodological Answer : The compound’s non-planar structure complicates crystal packing, requiring slow evaporation from DCM/hexane. Hirshfeld surface analysis reveals dominant C–H···π interactions between furan and phenyl rings, imparting rigidity to metal-organic frameworks (MOFs). Thermal gravimetric analysis (TGA) shows stability up to 250°C, suitable for optoelectronic devices .

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